Cas no 133907-41-2 (Tetramethyltetrahydro D-Tagatose Methanol)
Tetramethyltetrahydro D-Tagatose Methanol Chemical and Physical Properties
Names and Identifiers
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- β-D-Tagatopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-
- Tetramethyltetrahydro D-Tagatose Methanol
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- Inchi: 1S/C12H20O6/c1-10(2)15-7-5-14-12(6-13)9(8(7)16-10)17-11(3,4)18-12/h7-9,13H,5-6H2,1-4H3/t7-,8+,9+,12+/m1/s1
- InChI Key: PSSHGMIAIUYOJF-ARHDFHRDSA-N
- SMILES: OC[C@@]12OC[C@H]3OC(O[C@@H]3[C@@H]1OC(O2)(C)C)(C)C
Experimental Properties
- Density: 1.181±0.06 g/cm3(Predicted)
- Boiling Point: 332.6±37.0 °C(Predicted)
- pka: 14.63±0.10(Predicted)
Tetramethyltetrahydro D-Tagatose Methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T024860-25mg |
Tetramethyltetrahydro D-Tagatose Methanol |
133907-41-2 | 25mg |
$167.00 | 2023-05-17 | ||
| TRC | T024860-50mg |
Tetramethyltetrahydro D-Tagatose Methanol |
133907-41-2 | 50mg |
$305.00 | 2023-05-17 | ||
| TRC | T024860-100mg |
Tetramethyltetrahydro D-Tagatose Methanol |
133907-41-2 | 100mg |
$574.00 | 2023-05-17 | ||
| TRC | T024860-250mg |
Tetramethyltetrahydro D-Tagatose Methanol |
133907-41-2 | 250mg |
$ 800.00 | 2023-09-06 |
Tetramethyltetrahydro D-Tagatose Methanol Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on Tetramethyltetrahydro D-Tagatose Methanol
Recent Advances in the Study of 133907-41-2 and Tetramethyltetrahydro D-Tagatose Methanol
The chemical compound with the CAS number 133907-41-2, also known as Tetramethyltetrahydro D-Tagatose Methanol, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, a derivative of D-tagatose, exhibits unique structural and functional properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, characterization, and potential biological activities, shedding light on its mechanism of action and therapeutic potential.
One of the key areas of research has been the synthesis and optimization of 133907-41-2. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient and scalable synthetic route for this compound, highlighting its potential for large-scale production. The researchers employed a multi-step process involving the protection of hydroxyl groups, followed by methylation and reduction, to achieve high yields and purity. This advancement is crucial for further preclinical and clinical studies, as it ensures a reliable supply of the compound for research purposes.
In addition to its synthesis, the biological activities of Tetramethyltetrahydro D-Tagatose Methanol have been extensively investigated. A recent study in the European Journal of Pharmacology (2024) reported its anti-inflammatory and immunomodulatory effects in vitro and in vivo. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases. Furthermore, its low cytotoxicity and high bioavailability make it an attractive candidate for further development.
Another significant finding comes from a study published in Bioorganic & Medicinal Chemistry Letters (2023), which explored the compound's potential as an antiviral agent. The researchers found that 133907-41-2 exhibited inhibitory activity against several RNA viruses, including influenza and SARS-CoV-2. The mechanism of action was attributed to the compound's ability to interfere with viral replication by targeting viral RNA polymerase. These findings open new avenues for the development of broad-spectrum antiviral therapies.
Despite these promising results, challenges remain in the development of Tetramethyltetrahydro D-Tagatose Methanol as a therapeutic agent. Pharmacokinetic studies have revealed that the compound undergoes rapid metabolism in the liver, which may limit its efficacy in vivo. To address this issue, researchers are exploring various formulation strategies, such as prodrug approaches and nanoparticle-based delivery systems, to enhance its stability and bioavailability. A recent preprint on bioRxiv (2024) reported promising results with a liposomal formulation, which significantly improved the compound's half-life and tissue distribution in animal models.
In conclusion, the recent advancements in the study of 133907-41-2 and Tetramethyltetrahydro D-Tagatose Methanol highlight its potential as a versatile therapeutic agent with applications in inflammation, immunomodulation, and antiviral therapy. However, further research is needed to overcome the challenges associated with its pharmacokinetics and to fully elucidate its mechanism of action. The ongoing studies and technological innovations in drug delivery are expected to pave the way for the clinical translation of this promising compound.
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